molecular formula C12H21NO4 B558346 (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid CAS No. 109183-72-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B558346
M. Wt: 243,31*181,34 g/mole
InChI Key: WBSJQVRMQOLSAT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the amino group protected by the Boc group . The Boc group consists of a carbonyl group bonded to a tert-butyl group .


Chemical Reactions Analysis

Boc-protected amino acids are used as starting materials in peptide synthesis . They can react with various coupling reagents to form peptides . The Boc group can be removed using strong acids, such as trifluoroacetic acid .


Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in common organic solvents, such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

Bioactive Compound Synthesis

Research has shown that compounds containing tertiary butyl groups, like (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, are instrumental in synthesizing a variety of bioactive molecules. These compounds have demonstrated significant potential in creating antioxidants, anticancer, antimicrobial, and antibacterial agents derived from natural sources such as plants, algae, and microorganisms. The unique properties of these molecules make them suitable for pharmaceutical applications, showcasing their versatility in drug discovery and development processes (Dembitsky, 2006).

Environmental and Material Sciences

Synthetic phenolic antioxidants, which can be derived from or related to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, have been extensively studied for their occurrence, human exposure, and toxicity. These studies are crucial for understanding the environmental impact and safety of such compounds used in various industrial applications. Research findings highlight the need for future studies to explore novel antioxidants with reduced toxicity and environmental footprints, indicating the compound's relevance in developing sustainable materials and chemicals (Liu & Mabury, 2020).

Advanced Materials and Technology

Functionalization of quantum dots with amino acids, including structures similar to (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, has shown to significantly enhance the electronic and optical properties of these nanomaterials. The resultant functionalized quantum dots possess improved solubility, sustainability, and biocompatibility, making them ideal for a wide range of applications, from optoelectronic devices to energy storage systems. This research underscores the compound's utility in nanotechnology and materials science, opening new avenues for the development of high-performance materials (Ravi et al., 2021).

properties

IUPAC Name

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJQVRMQOLSAT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427277
Record name (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS RN

109183-72-4
Record name (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt (2.85 g, 6.6 mmol; commercially available from Bachem) was dissolved in 1M HCl. Immediate EtOAc extractions were washed with brine and dried over anhydrous Na2SO4. Following concentration in vacuo, tert-Butoxycarbonylamino-cyclopentyl-acetic acid was isolated as a white foamy solid (1.6 g, quant) and was used without further purification. LCMS found 241.9 [M−H]−.
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
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